molecular formula C37H36N2O10S2 B12723344 Einecs 256-143-6 CAS No. 43208-90-8

Einecs 256-143-6

Cat. No.: B12723344
CAS No.: 43208-90-8
M. Wt: 732.8 g/mol
InChI Key: WQYPOBUNZCXDKJ-FSXYLFKXSA-N
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Description

Einecs 256-143-6, also known as 1,2,3,4,5,6-hexachlorocyclohexane, is a chemical compound that belongs to the class of organochlorine compounds. It is a chlorinated hydrocarbon with the molecular formula C6H6Cl6. This compound has been widely used in various industrial applications due to its chemical stability and effectiveness as a pesticide.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6-hexachlorocyclohexane can be synthesized through the chlorination of benzene. The reaction involves the addition of chlorine to benzene in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out at elevated temperatures and pressures to ensure complete chlorination of the benzene ring.

Industrial Production Methods

In industrial settings, the production of 1,2,3,4,5,6-hexachlorocyclohexane involves the continuous chlorination of benzene in large reactors. The process is carefully controlled to maintain the desired reaction conditions and to ensure the purity of the final product. The resulting compound is then purified through distillation and crystallization processes.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-hexachlorocyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hexachlorocyclohexanone.

    Reduction: Reduction of 1,2,3,4,5,6-hexachlorocyclohexane can lead to the formation of lower chlorinated cyclohexanes.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Hexachlorocyclohexanone

    Reduction: Lower chlorinated cyclohexanes

    Substitution: Various substituted cyclohexanes depending on the nucleophile used

Scientific Research Applications

1,2,3,4,5,6-hexachlorocyclohexane has been extensively studied for its applications in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Research has focused on its effects on biological systems, including its toxicity and environmental impact.

    Medicine: Studies have investigated its potential use as an antiparasitic agent.

    Industry: It has been used as a pesticide and in the production of other chemicals.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6-hexachlorocyclohexane exerts its effects involves the disruption of cellular processes. It interferes with the function of enzymes and cellular membranes, leading to cell death. The compound targets various molecular pathways, including those involved in energy production and signal transduction.

Comparison with Similar Compounds

1,2,3,4,5,6-hexachlorocyclohexane can be compared with other organochlorine compounds such as:

  • 1,2,3,4-tetrachlorobenzene
  • 1,2,3,4,5-pentachlorobenzene
  • 1,2,3,4,5,6-hexachlorobenzene

Uniqueness

What sets 1,2,3,4,5,6-hexachlorocyclohexane apart is its high degree of chlorination, which contributes to its chemical stability and effectiveness as a pesticide. Its unique structure also makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

43208-90-8

Molecular Formula

C37H36N2O10S2

Molecular Weight

732.8 g/mol

IUPAC Name

3-[5-phenyl-2-[(Z)-2-[(Z)-[5-phenyl-3-(3-sulfooxypropyl)-1,3-benzoxazol-2-ylidene]methyl]but-2-enyl]-1,3-benzoxazol-3-ium-3-yl]propyl sulfate

InChI

InChI=1S/C37H36N2O10S2/c1-2-27(23-36-38(19-9-21-46-50(40,41)42)32-25-30(15-17-34(32)48-36)28-11-5-3-6-12-28)24-37-39(20-10-22-47-51(43,44)45)33-26-31(16-18-35(33)49-37)29-13-7-4-8-14-29/h2-8,11-18,23,25-26H,9-10,19-22,24H2,1H3,(H-,40,41,42,43,44,45)/b27-2+,36-23-

InChI Key

WQYPOBUNZCXDKJ-FSXYLFKXSA-N

Isomeric SMILES

C/C=C(/CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCOS(=O)(=O)[O-])\C=C/4\N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCOS(=O)(=O)O

Canonical SMILES

CC=C(CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCOS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCOS(=O)(=O)O

Origin of Product

United States

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